Rhenium sulfide (ReS2)

Overview

Description

Rhenium sulfide (ReS2) is an inorganic compound composed of rhenium and sulfur. It belongs to the family of transition metal dichalcogenides, which are known for their unique layered structures. Rhenium sulfide has a distinctive triclinic crystal structure, which imparts anisotropic properties to the material.

Mechanism of Action

Target of Action:

Rhenium disulfide primarily interacts with its target at the atomic level. Its structure consists of layers where rhenium (Re) and sulfur (S) atoms are strongly bonded within each layer. These layers are held together by weak Van der Waals forces, allowing them to be easily peeled off from the bulk material .

Biochemical Pathways:

ReS₂ affects several biochemical pathways due to its unique properties. For instance:

- Electronic Properties : ReS₂ exhibits layer-independent electrical properties, distinct from other transition metal dichalcogenides (TMDs). These properties impact charge transport and electronic interactions within biological systems .

- Optical Properties : ReS₂ displays anisotropic optical behavior, which can influence light absorption and emission in biological environments .

- Magnetic Properties : Although ReS₂ is not inherently magnetic, its interactions with other materials may lead to emergent magnetic behavior, potentially affecting cellular processes .

Pharmacokinetics:

Understanding ReS₂’s pharmacokinetics is crucial for its potential applications:

- Absorption : ReS₂ can be synthesized through various methods, including mechanical exfoliation, chemical vapor deposition (CVD), and liquid exfoliation. Its absorption into biological systems depends on the delivery method and particle size .

Result of Action:

The molecular and cellular effects of ReS₂’s action are multifaceted:

- Biocompatibility : ReS₂ has shown promise in electronic and optoelectronic devices, energy storage, and catalytic reactions. Its effects on cell viability, proliferation, and signaling pathways need further investigation .

- Photocatalysis : ReS₂ can participate in photocatalytic reactions, potentially influencing cellular processes when exposed to light .

Biochemical Analysis

Biochemical Properties

Rhenium sulfide plays a crucial role in biochemical reactions due to its unique electronic properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, rhenium sulfide can act as a catalyst in redox reactions, interacting with enzymes such as oxidoreductases. These interactions often involve the transfer of electrons, which can alter the enzyme’s activity and, consequently, the biochemical pathway . Additionally, rhenium sulfide’s ability to form complexes with proteins can influence protein folding and stability, impacting cellular functions.

Cellular Effects

Rhenium sulfide affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, rhenium sulfide can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles . This modulation can result in altered cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation. Furthermore, rhenium sulfide’s interaction with cellular membranes can impact membrane fluidity and permeability, influencing nutrient and ion transport.

Molecular Mechanism

The molecular mechanism of rhenium sulfide involves its interaction with biomolecules at the molecular level. Rhenium sulfide can bind to specific sites on enzymes, leading to enzyme inhibition or activation . This binding can alter the enzyme’s conformation, affecting its catalytic activity. Additionally, rhenium sulfide can influence gene expression by interacting with transcription factors or DNA itself, leading to changes in the transcriptional activity of specific genes. These molecular interactions underpin the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of rhenium sulfide can change over time. The stability and degradation of rhenium sulfide are critical factors that influence its long-term effects on cellular function . Studies have shown that rhenium sulfide can degrade under certain conditions, leading to the formation of different degradation products that may have distinct biological activities. Long-term exposure to rhenium sulfide can result in cumulative effects on cellular processes, including changes in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of rhenium sulfide vary with different dosages in animal models. At low doses, rhenium sulfide may exhibit beneficial effects, such as enhanced catalytic activity and improved cellular function . At high doses, rhenium sulfide can induce toxic or adverse effects, including oxidative stress and inflammation. Threshold effects have been observed, where a specific dosage range results in a significant change in the compound’s biological activity. Understanding these dosage effects is crucial for determining the safe and effective use of rhenium sulfide in biomedical applications.

Metabolic Pathways

Rhenium sulfide is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating enzyme activity . For example, rhenium sulfide can affect the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in the production of ATP and other metabolites. These interactions highlight the compound’s potential to modulate cellular metabolism and energy production.

Transport and Distribution

Rhenium sulfide is transported and distributed within cells and tissues through specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, rhenium sulfide can bind to membrane transporters, facilitating its uptake into cells. Once inside the cell, rhenium sulfide can interact with intracellular proteins, influencing its distribution and activity.

Subcellular Localization

The subcellular localization of rhenium sulfide is crucial for its activity and function. Rhenium sulfide can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, rhenium sulfide may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of rhenium sulfide is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Rhenium sulfide can be synthesized through several methods:

Direct Reaction: Rhenium and sulfur can react directly at high temperatures (around 1000°C) to form rhenium sulfide. [ \text{Re} + 2\text{S} \rightarrow \text{ReS}_2 ]

Decomposition of Rhenium (VII) Sulfide: Rhenium (VII) sulfide decomposes at approximately 1100°C to yield rhenium sulfide and sulfur. [ \text{Re}_2\text{S}_7 \rightarrow 2\text{ReS}_2 + 3\text{S} ]

Chemical Vapor Deposition (CVD): This method involves the reaction of rhenium chloride with sulfur vapor on a substrate at elevated temperatures (around 450°C) under a flow of inert gas.

Industrial Production Methods: In industrial settings, larger crystals of rhenium sulfide can be grown using liquid carbonate flux at high pressure. This method ensures the production of high-purity rhenium sulfide suitable for various applications .

Chemical Reactions Analysis

Rhenium sulfide undergoes several types of chemical reactions, including:

Oxidation: Rhenium sulfide can be oxidized to form rhenium oxide. This reaction typically requires an oxidizing agent such as oxygen or hydrogen peroxide. [ \text{ReS}_2 + 3\text{O}_2 \rightarrow \text{ReO}_3 + 2\text{SO}_2 ]

Reduction: Rhenium sulfide can be reduced to elemental rhenium using reducing agents like hydrogen gas. [ \text{ReS}_2 + 2\text{H}_2 \rightarrow \text{Re} + 2\text{H}_2\text{S} ]

Substitution: Rhenium sulfide can undergo substitution reactions where sulfur atoms are replaced by other chalcogens such as selenium or tellurium.

Common reagents used in these reactions include oxygen, hydrogen peroxide, hydrogen gas, and other chalcogens. The major products formed from these reactions are rhenium oxide, elemental rhenium, and substituted rhenium chalcogenides .

Scientific Research Applications

Rhenium sulfide has a wide range of scientific research applications:

Optoelectronics: Due to its anisotropic optical properties, rhenium sulfide is used in the fabrication of saturable absorbers for pulsed lasers.

Energy Storage: Rhenium sulfide is employed in energy storage devices such as batteries and supercapacitors due to its excellent electrical conductivity and stability.

Catalysis: Rhenium sulfide serves as a catalyst in various chemical reactions, including hydrogen evolution and carbon dioxide reduction.

Comparison with Similar Compounds

- Molybdenum disulfide (MoS2)

- Tungsten disulfide (WS2)

- Rhenium diselenide (ReSe2)

- Tungsten diselenide (WSe2)

Properties

IUPAC Name |

bis(sulfanylidene)rhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Re.2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USWJSZNKYVUTIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S=[Re]=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ReS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065201 | |

| Record name | Rhenium sulfide (ReS2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12038-63-0 | |

| Record name | Rhenium sulfide (ReS2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12038-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhenium sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012038630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhenium sulfide (ReS2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rhenium sulfide (ReS2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhenium disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

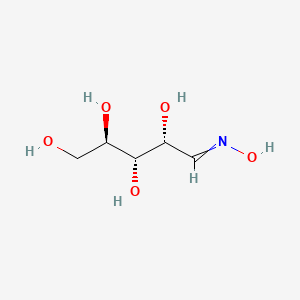

![(2r,3ar,5r,6s,7s,7ar)-5-(Hydroxymethyl)tetrahydro-3ah-[1,3,2]dioxaphospholo[4,5-B]pyran-2,6,7-Triol 2-Oxide](/img/structure/B1218593.png)

![methyl 4-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6-dimethyl-9-oxoimidazo[1,2-a]purin-7-yl]-3-hydroperoxy-2-(methoxycarbonylamino)butanoate](/img/structure/B1218594.png)

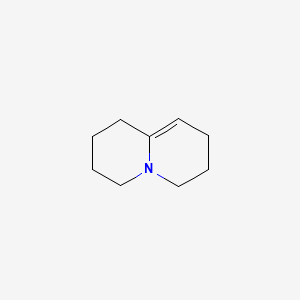

![1-[2-(2-Methylpropoxy)-2-phenylethyl]pyrrolidine](/img/structure/B1218597.png)

![(2S,3S,4S,5R,6S)-4-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl]oxy-3,5,6-trihydroxyoxane-2-carboxylic acid](/img/new.no-structure.jpg)

![4,8'-Dihydroxyspiro[2,11-dioxatricyclo[13.2.2.03,8]nonadeca-1(17),3(8),4,6,15,18-hexaene-13,3'-4,7-dioxatricyclo[7.3.0.02,6]dodeca-1(9),2(6)-diene]-5',10',12-trione](/img/structure/B1218615.png)